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Introduction
Enlimomab, also known as R6.5 or BIRR-1, is a murine IgG2a monoclonal antibody that

specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1, CD54).[1][2] ICAM-1

is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[2] It is

expressed on the surface of various cells, including vascular endothelial cells and leukocytes.

[2][3] The expression of ICAM-1 on endothelial cells is significantly upregulated by

inflammatory cytokines like TNF-α and IL-1, playing a crucial role in the inflammatory response.

[4]

The primary function of ICAM-1 in inflammation is to act as a ligand for the β2 integrins,

particularly Lymphocyte Function-Associated Antigen-1 (LFA-1, or CD11a/CD18), which is

present on the surface of leukocytes.[2] The interaction between ICAM-1 and LFA-1 is a critical

step for the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their

subsequent transendothelial migration to sites of inflammation.[1][5] Enlimomab exerts its

function by binding to the second extracellular domain of ICAM-1, thereby sterically hindering

the LFA-1/ICAM-1 interaction and inhibiting leukocyte adhesion.[6]

These application notes provide detailed protocols for utilizing Enlimomab in in vitro cell

adhesion assays to study and quantify the inhibition of leukocyte adhesion to endothelial cells.
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Signaling Pathway and Mechanism of Inhibition
The adhesion of leukocytes to the vascular endothelium is a key event in the inflammatory

cascade. This process is mediated by the binding of LFA-1 on the leukocyte surface to ICAM-1

expressed on the endothelial cell surface. Enlimomab blocks this interaction, thereby

preventing leukocyte adhesion.

Mechanism of Enlimomab-mediated inhibition of leukocyte-endothelial cell adhesion.

Experimental Protocols
Two primary types of in vitro adhesion assays are commonly used: static assays and flow-

based assays.[7] A static assay is presented here as the primary protocol due to its wide

applicability and lower equipment requirements.

Protocol 1: Static Leukocyte-Endothelial Cell Adhesion
Assay
This protocol describes a method to quantify the adhesion of leukocytes to a monolayer of

endothelial cells and to measure the inhibitory effect of Enlimomab.

A. Materials and Reagents

Cells:

Human endothelial cells (e.g., HUVEC - Human Umbilical Vein Endothelial Cells)

Human leukocytes (e.g., neutrophils, T-lymphocytes, or a monocytic cell line like U937)

Antibodies and Reagents:

Enlimomab (Research Grade)[8]

Isotype Control (murine IgG2a)

Recombinant Human TNF-α

Calcein-AM fluorescent dye
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Bovine Serum Albumin (BSA)

Media and Buffers:

Endothelial Cell Growth Medium

Leukocyte Culture Medium (e.g., RPMI-1640)

Hanks' Balanced Salt Solution (HBSS) or PBS

Assay Buffer (e.g., RPMI-1640 + 2% BSA)

Trypsin-EDTA

Equipment:

96-well black, clear-bottom tissue culture plates

Fluorescence plate reader (485 nm excitation / 520 nm emission)

Fluorescence microscope

Standard cell culture incubator (37°C, 5% CO₂)

Centrifuge

Hemocytometer

B. Experimental Workflow
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Leukocyte Preparation

Start

1. Plate Endothelial Cells
(e.g., HUVEC) in 96-well plate

2. Culture to Confluence
(1-2 days)

3. Activate with TNF-α
(e.g., 10 ng/mL, 18-24h)

to upregulate ICAM-1

4. Wash Endothelial Monolayer

5. Add Enlimomab or Controls
(Isotype, Vehicle) and

incubate (e.g., 1h)

8. Add Labeled Leukocytes
to Endothelial Monolayer

6. Label Leukocytes
with Calcein-AM

7. Wash and Resuspend
Leukocytes in Assay Buffer

9. Incubate to Allow Adhesion
(e.g., 30 min at 37°C)

10. Gently Wash to Remove
Non-Adherent Cells

11. Quantify Adhesion
(Fluorescence Plate Reader)

12. Analyze Data
(% Adhesion, % Inhibition)

End

Click to download full resolution via product page

Workflow for the static cell adhesion assay using Enlimomab.
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C. Step-by-Step Procedure

Endothelial Cell Plating: Seed endothelial cells into a 96-well black, clear-bottom plate at a

density that will form a confluent monolayer within 1-2 days.

Endothelial Cell Activation: Once confluent, aspirate the medium and add fresh medium

containing an inflammatory stimulus to upregulate ICAM-1. A common condition is 10 ng/mL

of TNF-α for 18-24 hours.[7]

Antibody Incubation: Gently wash the endothelial monolayer twice with pre-warmed assay

buffer. Add 50 µL of assay buffer containing the desired concentration of Enlimomab,

isotype control, or vehicle (buffer only) to the wells. Incubate for 1 hour at 37°C.[7]

Leukocyte Labeling: While the endothelial cells are incubating with the antibody, label the

leukocytes.

Resuspend leukocytes at 1 x 10⁶ cells/mL in serum-free medium.

Add Calcein-AM to a final concentration of 2-5 µM.

Incubate for 30 minutes at 37°C in the dark.

Wash the cells twice with excess assay buffer to remove free dye and resuspend in assay

buffer at a final concentration of 1 x 10⁶ cells/mL.

Adhesion Incubation: Add 100 µL of the labeled leukocyte suspension (1 x 10⁵ cells) to each

well of the 96-well plate containing the endothelial monolayer and antibodies.

Total Fluorescence Control: In separate wells without an endothelial monolayer, add 100 µL

of the labeled leukocyte suspension to determine the fluorescence corresponding to 100% of

added cells.

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

Washing: Gently remove non-adherent cells. This step is critical for reproducibility. A

recommended method is to fill each well with 200 µL of pre-warmed assay buffer and then
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invert the plate, flicking out the contents with a sharp motion. Repeat this wash step 2-3

times.

Quantification: After the final wash, add 100 µL of assay buffer to each well. Read the plate

on a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). Optionally,

visualize and capture images using a fluorescence microscope.

D. Data Analysis

Calculate Average Fluorescence: Determine the average fluorescence for each condition

(background, total fluorescence, vehicle control, isotype control, Enlimomab
concentrations).

Calculate Percentage Adhesion:

% Adhesion = [(Fluorescence_sample - Fluorescence_background) / (Fluorescence_total -

Fluorescence_background)] x 100

Calculate Percentage Inhibition:

% Inhibition = [1 - (Adhesion_Enlimomab / Adhesion_Vehicle)] x 100

Protocol 2: Determining the IC₅₀ of Enlimomab
To determine the potency of Enlimomab, a dose-response curve should be generated.

Follow the static adhesion assay protocol as described above.

Prepare a serial dilution of Enlimomab in assay buffer. A suggested starting range is from

0.01 µg/mL to 50 µg/mL.

Include a "no antibody" (vehicle) control and an isotype control (at the highest concentration

used for Enlimomab).

Calculate the % Inhibition for each Enlimomab concentration.

Plot % Inhibition versus the log of Enlimomab concentration.
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Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and

calculate the IC₅₀ value, which is the concentration of Enlimomab that produces 50%

inhibition of cell adhesion.

Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular

format.

Table 1: Representative Dose-Response Data for Enlimomab

Treatment
Group

Concentration
(µg/mL)

Mean
Fluorescence
(RFU)

% Adhesion % Inhibition

Background N/A 150 N/A N/A

Total

Fluorescence
N/A 25,150 100% N/A

Vehicle Control 0 12,650 50.0% 0%

Isotype Control 20 12,500 49.4% 1.2%

Enlimomab 0.1 10,525 41.5% 17.0%

Enlimomab 1 7,400 29.0% 42.0%

Enlimomab 5 4,275 16.5% 67.0%

Enlimomab 10 2,900 11.0% 78.0%

Enlimomab 20 2,025 7.5% 85.0%

Note: Data presented are for illustrative purposes only. Actual results will vary based on

experimental conditions.

Table 2: Summary of Enlimomab Potency (IC₅₀)
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Cell Combination IC₅₀ (µg/mL) 95% Confidence Interval

Neutrophil on HUVEC User-determined value User-determined value

T-cell on HUVEC User-determined value User-determined value

This table should be populated with experimentally derived data.

Important Considerations and Troubleshooting
Complement-Dependent Neutrophil Activation: Enlimomab is a murine IgG2a antibody,

which has been shown to activate resting neutrophils in a complement-dependent manner in

whole blood.[1] This can be a significant confounding factor, as neutrophil activation can alter

their adhesive properties.

Recommendation: When working with neutrophils, consider using heat-inactivated serum

in the assay buffer to minimize complement activity.

Alternative: If available, F(ab')₂ fragments of Enlimomab can be used, as they lack the Fc

region responsible for complement activation.[1]

Isotype Control: Always include a murine IgG2a isotype control at the same concentration as

Enlimomab to ensure that the observed inhibition is specific to ICAM-1 binding and not due

to non-specific antibody effects.

Endothelial Monolayer Integrity: Ensure the endothelial monolayer is fully confluent and

healthy. Gaps in the monolayer can lead to non-specific leukocyte binding to the underlying

plastic and high background.

Washing Technique: The washing step to remove non-adherent cells is critical. The force

must be gentle enough to not dislodge specifically bound cells but strong enough to remove

loosely attached cells. This step should be optimized and performed consistently.

Alternative Assay: Flow-Based Adhesion: For studies aiming to mimic physiological blood

flow, a parallel plate flow chamber assay is recommended. In this setup, leukocytes are

perfused over the endothelial monolayer at a defined shear stress, allowing for the study of

adhesion under more physiologically relevant conditions.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1176203?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9973515/
https://www.benchchem.com/product/b1176203?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9973515/
https://www.benchchem.com/product/b1176203?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1635241/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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